(E)-3-Methyl-3-hexene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73934. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

3899-36-3 |

|---|---|

Molecular Formula |

C7H14 |

Molecular Weight |

98.19 g/mol |

IUPAC Name |

(E)-3-methylhex-3-ene |

InChI |

InChI=1S/C7H14/c1-4-6-7(3)5-2/h6H,4-5H2,1-3H3/b7-6+ |

InChI Key |

FHHSSXNRVNXTBG-VOTSOKGWSA-N |

SMILES |

CCC=C(C)CC |

Isomeric SMILES |

CC/C=C(\C)/CC |

Canonical SMILES |

CCC=C(C)CC |

Other CAS No. |

3899-36-3 |

Pictograms |

Flammable; Health Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (E)-3-Methyl-3-hexene: Chemical Structure, Bonding, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, bonding, and properties of (E)-3-Methyl-3-hexene. It includes a detailed analysis of its spectroscopic characteristics, thermodynamic data, and a complete experimental protocol for its synthesis via the dehydration of 3-methyl-3-hexanol. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed data and methodologies to support their work with this compound.

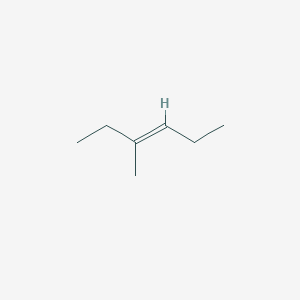

Chemical Structure and Bonding

This compound, with the chemical formula C₇H₁₄, is an unsaturated hydrocarbon featuring a carbon-carbon double bond.[1] Its IUPAC name is (E)-3-methylhex-3-ene. The "(E)" designation in its name signifies the stereochemistry at the double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides. In this case, the ethyl group on C3 and the ethyl group on C4 are on opposite sides of the double bond.

The molecule consists of a six-carbon chain (hexene) with a double bond located at the third carbon. A methyl group is also attached to the third carbon. The bonding in this compound is characterized by sp³, sp², and s-p orbital overlaps, resulting in a combination of sigma (σ) and pi (π) bonds. The double bond between C3 and C4 is composed of one σ bond and one π bond, which restricts rotation and gives rise to its specific geometric isomerism.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical and Thermodynamic Properties

A summary of the key physical and thermodynamic properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ | [1] |

| Molecular Weight | 98.19 g/mol | [1] |

| CAS Number | 3899-36-3 | [2] |

| Boiling Point | 93.4 °C at 760 mmHg | [3] |

| Density | 0.714 g/cm³ | |

| Refractive Index | 1.414 | |

| Enthalpy of Vaporization (ΔvapH) | 34.8 kJ/mol at 325 K | [3] |

| Standard Enthalpy of Formation (ΔfH°) | Value not explicitly found | |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Value not explicitly found | [4][5] |

Spectroscopic Data

The characterization of this compound relies heavily on various spectroscopic techniques. Below is a summary of the expected data from ¹H NMR, ¹³C NMR, and IR spectroscopy.

¹H NMR Spectroscopy

While a detailed experimental spectrum with assigned peaks was not found in the literature search, a predicted ¹H NMR spectrum can be inferred based on the structure and typical chemical shift values.

| Proton | Multiplicity | Approximate Chemical Shift (ppm) |

| CH₃ (C1) | Triplet | ~0.9 |

| CH₂ (C2) | Quartet | ~2.0 |

| CH₃ (on C3) | Singlet | ~1.6 |

| CH (C4) | Triplet | ~5.3 |

| CH₂ (C5) | Quintet | ~2.0 |

| CH₃ (C6) | Triplet | ~0.9 |

¹³C NMR Spectroscopy

| Carbon | Approximate Chemical Shift (ppm) |

| C1 | ~14 |

| C2 | ~23 |

| C3 | ~135 |

| C4 | ~125 |

| C5 | ~30 |

| C6 | ~13 |

| CH₃ on C3 | ~16 |

Infrared (IR) Spectroscopy

The NIST WebBook provides a gas-phase IR spectrum for 3-methyl-3-hexene.[6] Key absorption bands characteristic of its functional groups are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretch (alkane) |

| ~1670 | Medium | C=C stretch (alkene) |

| ~1460 | Medium | C-H bend (alkane) |

Experimental Protocols

A common and effective method for the synthesis of this compound is the acid-catalyzed dehydration of 3-methyl-3-hexanol.[7][8][9] This reaction typically yields a mixture of alkene isomers, with the major product predicted by Zaitsev's rule to be the most substituted alkene.

Synthesis of this compound via Dehydration of 3-Methyl-3-hexanol

Objective: To synthesize this compound from 3-methyl-3-hexanol through an acid-catalyzed dehydration reaction.

Materials:

-

3-methyl-3-hexanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distilled water

-

Round-bottom flask

-

Distillation apparatus

-

Separatory funnel

-

Erlenmeyer flask

-

Heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask, place 3-methyl-3-hexanol. Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Dehydration: Assemble a simple distillation apparatus with the round-bottom flask. Gently heat the mixture using a heating mantle. The alkene products will distill as they are formed. Collect the distillate in a receiving flask cooled in an ice bath.

-

Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with distilled water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Purification: Decant the dried liquid into a clean, dry distillation flask. Perform a final fractional distillation to purify the this compound from other isomers and any remaining starting material. Collect the fraction corresponding to the boiling point of this compound (93.4 °C).

Caption: Workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using the following analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any isomeric byproducts.

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry of the final product.

-

Infrared (IR) Spectroscopy: To verify the presence of the C=C double bond and the absence of the -OH group from the starting material.

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, bonding, and properties of this compound. The tabulated physicochemical and spectroscopic data, along with the comprehensive experimental protocol for its synthesis and characterization, offer a valuable resource for researchers and professionals. Further investigation into the precise thermodynamic values and detailed experimental spectroscopic assignments would be beneficial to the scientific community.

References

- 1. 3-Methyl-3-hexene, (E)- | C7H14 | CID 5352447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hexene, 3-methyl-, (E)- [webbook.nist.gov]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. 3-Methyl-3-hexene (CAS 3404-65-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 6. 3-Methyl-3-hexene [webbook.nist.gov]

- 7. quora.com [quora.com]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. Solved he acid catalyzed dehydration of 3-methyl-3-hexanol | Chegg.com [chegg.com]

(E)-3-Methyl-3-hexene: A Technical Overview of its Physical and Chemical Properties

(E)-3-Methyl-3-hexene is a colorless, highly flammable liquid alkene with the chemical formula C7H14. [1][2] This technical guide provides an in-depth analysis of its physical and chemical characteristics, tailored for researchers, scientists, and professionals in drug development. The compound is noted for its high reactivity, making it a significant intermediate in the synthesis of various chemicals, including pharmaceuticals and fragrances.[1]

Physical Properties

The physical properties of this compound are summarized in the table below, providing a comprehensive overview of its key characteristics.

| Property | Value |

| Molecular Formula | C7H14 |

| Molecular Weight | 98.19 g/mol [3][4] |

| Boiling Point | 93.4 °C at 760 mmHg[1][5] |

| Melting Point | -124.4 °C (estimate)[1] |

| Density | 0.714 g/cm³[1] |

| Refractive Index | 1.414[1] |

| LogP | 2.75270[1] |

Chemical Properties and Reactivity

This compound's chemical behavior is primarily dictated by the presence of a carbon-carbon double bond, making it a reactive alkene.[1]

Reactivity: As an alkene, this compound readily undergoes addition reactions. One such significant reaction is hydroboration-oxidation, which results in the formation of stereoisomers.[6] The regioselectivity of this reaction is a key aspect of its synthetic utility.[6] The molecule's (E)-isomer is generally more stable than its (Z)-isomer due to reduced steric strain, which can influence reaction pathways that are under thermodynamic control.

Stability and Hazards: this compound is classified as a highly flammable liquid and vapor.[2][3] It is crucial to handle this compound with appropriate safety precautions in a laboratory or industrial setting.

Below is a diagram illustrating a typical electrophilic addition reaction pathway for an alkene like this compound.

Experimental Protocols

The characterization of this compound relies on standard analytical techniques in organic chemistry to confirm its structure and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To determine the carbon-hydrogen framework of the molecule.

-

Methodology: A sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl3), and placed in a strong magnetic field.[1] 1H NMR spectroscopy is used to identify the different types of protons and their neighboring environments, while 13C NMR spectroscopy is used to identify the different types of carbon atoms in the molecule.[1] The chemical shifts, integration, and coupling patterns in the resulting spectra provide detailed structural information.

2. Infrared (IR) Spectroscopy:

-

Purpose: To identify the functional groups present in the molecule.

-

Methodology: A beam of infrared light is passed through a sample of the compound. The different bonds within the molecule absorb IR radiation at characteristic frequencies. The resulting IR spectrum will show absorption bands corresponding to C-H bonds (alkane and alkene) and the C=C double bond, confirming its alkene nature.

3. Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight and fragmentation pattern of the molecule.

-

Methodology: The sample is ionized, typically through electron ionization (EI), and the resulting charged fragments are separated based on their mass-to-charge ratio.[1][4] The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound, as well as other fragment peaks that can help in elucidating the structure.

The following diagram illustrates a general workflow for the chemical characterization of a synthesized compound like this compound.

References

- 1. Page loading... [guidechem.com]

- 2. 3-Methyl-3-hexene, (Z)- | C7H14 | CID 5357250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methyl-3-hexene, (E)- | C7H14 | CID 5352447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Hexene, 3-methyl-, (E)- [webbook.nist.gov]

- 5. This compound [stenutz.eu]

- 6. When (E)-3-methylhex-3-ene undergoes hydroboration–oxidation, two... | Study Prep in Pearson+ [pearson.com]

Spectroscopic Analysis of (E)-3-Methyl-3-hexene: A Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data for (E)-3-Methyl-3-hexene (CAS No: 3899-36-3; Molecular Formula: C₇H₁₄; Molecular Weight: 98.19 g/mol ), tailored for researchers, scientists, and professionals in drug development.[1] Below, you will find detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Data Presentation

The following sections summarize the quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.25 | Quartet (q) | 1H | =CH- (H4) |

| ~2.00 | Quartet (q) | 2H | -CH₂- (H5) |

| ~1.95 | Quartet (q) | 2H | -CH₂- (H2) |

| ~1.60 | Singlet (s) | 3H | =C-CH₃ (H7) |

| ~0.95 | Triplet (t) | 3H | -CH₃ (H1) |

| ~0.90 | Triplet (t) | 3H | -CH₃ (H6) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~136.0 | =C< (C3) |

| ~125.0 | =CH- (C4) |

| ~34.0 | -CH₂- (C2) |

| ~22.0 | -CH₂- (C5) |

| ~15.0 | =C-CH₃ (C7) |

| ~14.0 | -CH₃ (C6) |

| ~13.0 | -CH₃ (C1) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. A literature reference for experimental data is P. A. Couperus, A. D. Clague, J. P. Van Dongen Org. Magn. Resonance 8, 426(1976).[1]

Infrared (IR) Spectroscopy

The following data is based on the gas-phase IR spectrum available from the NIST Chemistry WebBook.[2]

Table 3: Principal IR Absorption Bands for 3-Methyl-3-hexene

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2850-3000 | Strong | C-H Stretch (Alkyl) |

| ~3080 | Medium | =C-H Stretch (Vinylic) |

| ~1650 | Medium | C=C Stretch (Alkene) |

| 1450-1470 | Medium | -CH₂- Bend (Scissoring) |

| 1375-1385 | Medium | -CH₃ Bend (Symmetrical) |

| 650-1000 | Strong | =C-H Bend (Out-of-plane) |

Mass Spectrometry (MS)

The electron ionization mass spectrum is characterized by the fragmentation of the parent molecule. The data below is sourced from the NIST Mass Spectrometry Data Center.[3]

Table 4: Key Mass Spectrometry Data for 3-Methyl-3-hexene (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 98 | ~15 | [C₇H₁₄]⁺• (Molecular Ion) |

| 69 | 100 | [C₅H₉]⁺ (Base Peak) |

| 55 | ~85 | [C₄H₇]⁺ |

| 41 | ~95 | [C₃H₅]⁺ |

| 29 | ~40 | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of volatile liquid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the molecular structure.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should completely dissolve the sample.

-

Gently agitate the vial to ensure the sample is fully dissolved and the solution is homogeneous.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely to prevent evaporation of the volatile sample and solvent.

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and adjust its depth using a gauge to ensure it is positioned correctly within the NMR probe.

-

Place the sample into the NMR spectrometer.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity across the sample, aiming for sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum. Standard parameters include a 30-45 degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For the ¹³C NMR spectrum, a proton-decoupled experiment is typically run. A larger number of scans is required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: No specific sample preparation is typically required for a liquid sample with ATR-FTIR.

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Place a single drop of liquid this compound directly onto the ATR crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its identification and structural elucidation.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

-

-

Instrument Setup:

-

The sample is introduced into the gas chromatograph (GC), which separates the components of the sample. For a pure sample, this step ensures it is introduced into the mass spectrometer in a controlled manner.

-

The GC is coupled to the mass spectrometer. Set the GC oven temperature program to ensure the compound elutes as a sharp peak.

-

The mass spectrometer is typically operated in Electron Ionization (EI) mode, with an electron energy of 70 eV.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are ionized and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion.

-

-

Data Processing:

-

A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺•) to determine the molecular weight.

-

Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures. This pattern serves as a "fingerprint" for the molecule.

-

Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis and structural elucidation of an organic compound.

References

(E)-3-Methyl-3-hexene: A Technical Overview of its Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-Methyl-3-hexene is a trisubstituted alkene with the molecular formula C₇H₁₄. While not a compound at the forefront of pharmaceutical research, its stereoisomeric purity is crucial in various organic synthesis applications, serving as a building block or a reference compound in mechanistic studies. This technical guide provides a comprehensive overview of the known physical and spectroscopic properties of this compound and outlines a plausible stereoselective route for its synthesis.

Discovery and First Synthesis

Given the importance of stereocontrol in modern organic chemistry, a plausible and effective method for the first stereoselective synthesis of this compound would likely have involved a Wittig-type reaction, which is renowned for its reliability in forming carbon-carbon double bonds with defined stereochemistry.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ | PubChem[1] |

| Molecular Weight | 98.19 g/mol | PubChem[1] |

| CAS Number | 3899-36-3 | NIST[2] |

| Boiling Point | 95.8 °C | NIST[2] |

| Density | 0.710 g/cm³ at 20 °C | Stenutz[3] |

| Refractive Index | 1.411 at 20 °C | Stenutz[3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Source |

| ¹³C NMR | See original publication for detailed shifts. | Org. Magn. Resonance 8, 426 (1976) |

| Mass Spectrometry | Major fragments (m/z) and relative intensities available. | NIST[4][5] |

| Infrared (IR) Spectroscopy | Characteristic C=C stretch and C-H vibrational modes. | NIST[6] |

Proposed First Stereoselective Synthesis: The Horner-Wadsworth-Emmons Reaction

A highly effective and stereoselective method for the synthesis of (E)-alkenes is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde or ketone. For the synthesis of this compound, the reaction would proceed between the phosphonate ylide derived from diethyl (1-methylpropyl)phosphonate and propanal.

Experimental Protocol:

Step 1: Synthesis of Diethyl (1-methylpropyl)phosphonate

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place triethyl phosphite (1.0 equivalent).

-

Heat the triethyl phosphite to 150-160 °C.

-

Add 2-bromobutane (1.0 equivalent) dropwise from the dropping funnel over a period of 1 hour.

-

After the addition is complete, maintain the reaction mixture at reflux for an additional 2 hours.

-

Allow the mixture to cool to room temperature.

-

Purify the product by vacuum distillation to yield diethyl (1-methylpropyl)phosphonate.

Step 2: Horner-Wadsworth-Emmons Reaction

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl (1-methylpropyl)phosphonate (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a strong base, such as sodium hydride (1.1 equivalents), portion-wise, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting mixture at 0 °C for 1 hour to allow for the formation of the phosphonate ylide.

-

Add propanal (1.0 equivalent) dropwise to the ylide solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Signaling Pathways and Biological Activity

As a simple, non-functionalized alkene, this compound is not known to be directly involved in any specific biological signaling pathways. Its primary relevance in the context of drug development and life sciences is as a synthetic intermediate or a structural motif within larger, more complex bioactive molecules.

Conclusion

This compound is a well-characterized trisubstituted alkene. While the historical details of its initial discovery and synthesis are not prominently documented, established stereoselective synthetic methods, such as the Horner-Wadsworth-Emmons reaction, provide a reliable means for its preparation. The compiled physicochemical and spectroscopic data serve as a valuable resource for researchers utilizing this compound in their synthetic endeavors.

References

Stereoisomerism in 3-Methyl-3-hexene Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereoisomerism of 3-methyl-3-hexene, a C7 alkene. The document outlines the synthesis, separation, and characterization of its geometric isomers, (E)-3-methyl-3-hexene and (Z)-3-methyl-3-hexene. This guide is intended to serve as a valuable resource for researchers in organic synthesis, analytical chemistry, and drug development who may encounter or utilize substituted alkenes in their work.

Introduction to Stereoisomerism in 3-Methyl-3-hexene

3-Methyl-3-hexene is a trisubstituted alkene with the chemical formula C₇H₁₄. Due to the presence of a carbon-carbon double bond at the third position and a methyl group on the same carbon, it exhibits geometric isomerism. The two stereoisomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules.

-

(Z)-3-Methyl-3-hexene: The higher priority groups on each carbon of the double bond are on the same side (from the German zusammen). In this case, the ethyl group on C3 has priority over the methyl group, and the ethyl group on C4 has priority over the hydrogen.

-

This compound: The higher priority groups on each carbon of the double bond are on opposite sides (from the German entgegen).

The stereochemistry of 3-methyl-3-hexene is a critical determinant of its physical and chemical properties. Control over the isomeric composition is often a key consideration in synthetic chemistry.

Physicochemical Properties of 3-Methyl-3-hexene Stereoisomers

The (E) and (Z) isomers of 3-methyl-3-hexene, while having the same molecular formula and connectivity, exhibit distinct physical properties. These differences are crucial for their separation and characterization.

| Property | This compound | (Z)-3-Methyl-3-hexene |

| Molecular Weight | 98.19 g/mol | 98.19 g/mol |

| Boiling Point | 94 °C | 95 °C |

| Density | 0.710 g/mL | 0.713 g/mL |

| Refractive Index | 1.411 | 1.412 |

Synthesis of 3-Methyl-3-hexene Stereoisomers

The stereoselective synthesis of either the (E) or (Z) isomer of 3-methyl-3-hexene can be achieved through various olefination reactions. The choice of reaction is critical to obtaining the desired stereoisomer with high selectivity.

Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of (E)-alkenes.[1][2] This reaction involves the condensation of a phosphonate carbanion with a ketone. For the synthesis of this compound, the reaction would proceed between the phosphonate derived from 2-bromobutane and propanal.

Experimental Protocol:

-

Preparation of the Phosphonate: Diethyl phosphite is reacted with 2-bromobutane in the presence of a base such as sodium ethoxide in ethanol to yield diethyl (sec-butyl)phosphonate.

-

Generation of the Ylide: The phosphonate is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) at 0 °C to generate the phosphonate carbanion.

-

Olefination: Propanal is added dropwise to the solution of the phosphonate carbanion at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by fractional distillation to yield this compound.

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Synthesis of (Z)-3-Methyl-3-hexene via Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes, and non-stabilized ylides generally favor the formation of (Z)-alkenes.[3][4] The synthesis of (Z)-3-methyl-3-hexene can be achieved by reacting the appropriate phosphonium ylide with a ketone.

Experimental Protocol:

-

Preparation of the Phosphonium Salt: Triphenylphosphine is reacted with 2-bromobutane in a suitable solvent such as toluene, with heating, to form sec-butyltriphenylphosphonium bromide.

-

Generation of the Ylide: The phosphonium salt is suspended in an anhydrous aprotic solvent like THF and treated with a strong base, such as n-butyllithium (n-BuLi), at a low temperature (e.g., -78 °C) to generate the ylide.

-

Olefination: Propanal, dissolved in THF, is added dropwise to the ylide solution at -78 °C. The reaction is stirred at this temperature for a period before being allowed to warm to room temperature.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with pentane, and the organic layer is washed, dried, and concentrated. The triphenylphosphine oxide byproduct is largely removed by precipitation from the pentane solution. The crude product is then purified by fractional distillation.

Caption: Wittig synthesis of (Z)-3-methyl-3-hexene.

Separation and Analysis of Stereoisomers

The separation and quantitative analysis of the (E) and (Z) isomers of 3-methyl-3-hexene are typically performed using gas chromatography (GC). The choice of the stationary phase is critical for achieving baseline separation.

Experimental Protocol: Gas Chromatography

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A capillary column is recommended for high resolution.

-

Non-polar column: A 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness. On non-polar columns, elution order generally follows the boiling points of the analytes.

-

Polar column: A polyethylene glycol stationary phase (e.g., Carbowax 20M or equivalent), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness. Polar columns can offer different selectivity for alkene isomers.[5]

-

-

Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector at 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 5 minutes.

-

Ramp: Increase to 150 °C at a rate of 5 °C/min.

-

Final hold: 150 °C for 5 minutes.

-

-

Detector: FID at 250 °C.

-

Sample Preparation: The sample mixture is diluted in a volatile solvent such as pentane or hexane before injection.

Caption: Gas chromatography workflow for isomer separation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and differentiation of the (E) and (Z) isomers of 3-methyl-3-hexene.

¹H NMR Spectroscopy

The proton NMR spectra of the two isomers will show characteristic differences in the chemical shifts of the vinylic proton and the allylic protons due to the different spatial arrangements of the substituents.

-

Vinylic Proton (on C4): The chemical shift of this proton will be different in the (E) and (Z) isomers.

-

Allylic Protons (on C2 and C5): The chemical shifts of the methylene protons on the ethyl groups will also be sensitive to the geometry of the double bond.

¹³C NMR Spectroscopy

The carbon-13 NMR spectra provide information about the number of unique carbon environments and their electronic nature. The chemical shifts of the vinylic carbons (C3 and C4) and the allylic carbons (C2, C5, and the methyl group on C3) will differ between the (E) and (Z) isomers. The chemical shifts for carbons in alkenes typically fall in the range of 100-150 ppm.

Table of Expected ¹³C NMR Chemical Shift Ranges:

| Carbon Position | Expected Chemical Shift (ppm) |

| Vinylic Carbons (C=C) | 115 - 140 |

| Allylic Carbons (C-C=C) | 20 - 40 |

| Other sp³ Carbons | 10 - 30 |

Conclusion

The stereoisomers of 3-methyl-3-hexene, (E) and (Z), possess distinct physicochemical properties that allow for their synthesis, separation, and characterization using established organic and analytical chemistry techniques. The Horner-Wadsworth-Emmons and Wittig reactions provide stereoselective routes to the (E) and (Z) isomers, respectively. Gas chromatography with appropriate column selection is the method of choice for the separation and analysis of these isomers. Finally, NMR spectroscopy offers a definitive means of structural elucidation and confirmation of the stereochemistry. This guide provides a foundational framework for researchers working with 3-methyl-3-hexene and similar substituted alkene systems.

References

An In-depth Technical Guide on the Thermodynamic Stability of (E)- vs (Z)-3-Methyl-3-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of the geometric isomers (E)-3-Methyl-3-hexene and (Z)-3-Methyl-3-hexene. A thorough understanding of the relative stabilities of alkene isomers is critical in various fields, including synthetic chemistry, reaction mechanism elucidation, and drug design, as it directly influences reaction equilibria and product distributions. This document summarizes key thermodynamic data, details the experimental protocols for their determination, and provides visual representations of the underlying principles.

Core Concepts in Alkene Stability

The thermodynamic stability of alkenes is primarily governed by two key factors: substitution and stereochemistry.

-

Degree of Substitution: Alkenes with a higher number of alkyl substituents on the double bond are generally more stable. This is attributed to hyperconjugation, an electronic interaction involving the delocalization of electrons from adjacent C-H or C-C σ-bonds into the empty π* orbital of the double bond.

-

Stereoisomerism: For disubstituted alkenes, the trans (E) isomer is typically more stable than the cis (Z) isomer. This is due to steric hindrance in the cis isomer, where the substituent groups are on the same side of the double bond, leading to repulsive interactions and a higher energy state.

Quantitative Thermodynamic Data

The relative thermodynamic stabilities of (E)- and (Z)-3-Methyl-3-hexene can be quantitatively assessed by comparing their standard enthalpies of formation (ΔHf°). A more negative enthalpy of formation indicates a more stable compound. The most common experimental method for determining the relative stabilities of alkenes that hydrogenate to the same alkane is by measuring their enthalpy of hydrogenation (ΔHhydrog°). The less exothermic (less negative) the enthalpy of hydrogenation, the more stable the initial alkene.

Both (E)- and (Z)-3-Methyl-3-hexene are hydrogenated to the same product, 3-methylhexane.

Reaction: C₇H₁₄ (alkene) + H₂ (g) → C₇H₁₆ (alkane)

The standard enthalpy of formation for the common product, 3-methylhexane, is essential for calculating the standard enthalpies of formation of the individual isomers from their enthalpies of hydrogenation.

Table 1: Thermodynamic Data for the Isomers of 3-Methyl-3-hexene and Related Compounds

| Compound | Isomer | Enthalpy of Hydrogenation (ΔHhydrog°) (kJ/mol) | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) |

| 3-Methyl-3-hexene | (E) | -110.6 ± 0.4 | -81.5 ± 1.8 |

| 3-Methyl-3-hexene | (Z) | -115.1 ± 0.5 | -77.0 ± 1.8 |

| 3-Methylhexane | - | Not Applicable | -192.1 ± 1.7 |

Data sourced from the NIST Chemistry WebBook and derived from the work of Rogers and Dejroongruang (1988).

From the data presented in Table 1, this compound has a less negative enthalpy of hydrogenation compared to (Z)-3-Methyl-3-hexene, indicating that the (E) isomer is the more stable of the two. This is consistent with the general principle that trans isomers experience less steric strain. The calculated standard enthalpies of formation further confirm this, with the (E) isomer having a more negative value.

Experimental Protocols

The determination of the enthalpy of hydrogenation is a cornerstone experimental technique for assessing alkene stability. The primary method employed is reaction calorimetry.

Catalytic Hydrogenation via Reaction Calorimetry

This method involves the catalytic addition of hydrogen across the double bond of the alkene in a calorimeter. The heat evolved during this exothermic reaction is measured to determine the enthalpy of hydrogenation.

A generalized experimental protocol is as follows:

-

Catalyst Preparation: A noble metal catalyst, such as platinum(IV) oxide (Adam's catalyst) or palladium on carbon, is typically used. The catalyst is often pre-reduced with hydrogen gas in the solvent to be used in the reaction.

-

Calorimeter Setup: A reaction calorimeter, a device that can precisely measure heat changes, is assembled. The calorimeter is charged with a known amount of a suitable solvent (e.g., glacial acetic acid or a hydrocarbon) and the pre-reduced catalyst.

-

Sample Introduction: A precisely weighed sample of the alkene isomer ((E)- or (Z)-3-Methyl-3-hexene) is introduced into the calorimeter.

-

Hydrogenation Reaction: Hydrogen gas is bubbled through the stirred solution at a constant pressure. The temperature change of the system is monitored as the hydrogenation reaction proceeds.

-

Data Analysis: The heat capacity of the calorimeter is determined through a separate calibration experiment. The observed temperature change during the hydrogenation reaction is then used to calculate the heat of reaction (q). The enthalpy of hydrogenation (ΔHhydrog°) is then calculated by dividing the heat of reaction by the number of moles of the alkene.

Equation: ΔHhydrog° = -q / n

where:

-

q = heat evolved during the reaction

-

n = moles of alkene

Visualization of Thermodynamic Relationships

The thermodynamic relationship between the two isomers and their common hydrogenation product can be visualized to better understand their relative stabilities.

Caption: Energy diagram comparing the enthalpies of hydrogenation.

The following diagram illustrates a typical workflow for the experimental determination of the enthalpy of hydrogenation.

Caption: Experimental workflow for calorimetry.

Conclusion

The experimental data unequivocally demonstrates that This compound is thermodynamically more stable than (Z)-3-Methyl-3-hexene . This is evidenced by its less exothermic enthalpy of hydrogenation and more negative standard enthalpy of formation. The stability difference of approximately 4.5 kJ/mol can be attributed to the reduced steric strain in the (E) isomer, where the larger ethyl and propyl groups are positioned on opposite sides of the double bond. This fundamental understanding of alkene stability is crucial for predicting reaction outcomes and for the rational design of chemical syntheses.

Natural occurrence and sources of 3-Methyl-3-hexene

An In-depth Technical Guide on the Natural Occurrence and Sources of 3-Methyl-3-hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence and sources of the organic compound 3-Methyl-3-hexene. Despite extensive searches of chemical databases and the scientific literature, no evidence has been found to suggest that 3-Methyl-3-hexene is a naturally occurring compound. This document summarizes the available chemical information for 3-Methyl-3-hexene and clarifies its status as a synthetic compound primarily used in industrial applications.

Introduction to 3-Methyl-3-hexene

3-Methyl-3-hexene is an unsaturated hydrocarbon with the chemical formula C₇H₁₄.[1][2] It exists as two stereoisomers: (E)-3-Methyl-3-hexene and (Z)-3-Methyl-3-hexene.

Table 1: Chemical and Physical Properties of 3-Methyl-3-hexene

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ | [1][2] |

| Molecular Weight | 98.1861 g/mol | [1][2] |

| CAS Number | 3404-65-7 (unspecified stereoisomer) | [1][2] |

| 3899-36-3 ((E)-isomer) | [3][4] | |

| 4914-89-0 ((Z)-isomer) | [5] | |

| IUPAC Name | 3-methylhex-3-ene | [1] |

| Synonyms | 3-Hexene, 3-methyl- | [1][2] |

| Physical State | Colorless liquid | [6][7] |

Natural Occurrence and Sources

A thorough investigation of scientific literature and chemical databases was conducted to identify any natural sources of 3-Methyl-3-hexene. This investigation included searches for its presence in:

-

Plants and Essential Oils: Volatile organic compound (VOC) databases and studies on plant-emitted compounds were reviewed.

-

Food and Beverages: Analysis of flavor and fragrance components in food items.

-

Insects and Pheromones: Examination of literature on insect communication and chemical ecology.

-

Microbial Fermentation: Searches for metabolic products of microorganisms.

Despite targeted searches across these diverse potential natural sources, no scientific literature or database entry could be found that reports the isolation or identification of 3-Methyl-3-hexene from a natural source. All available information points to 3-Methyl-3-hexene as a synthetic compound.

Industrial Synthesis and Applications

While not found in nature, 3-Methyl-3-hexene and its isomers are utilized in various industrial applications. They serve as versatile intermediates in organic synthesis.[6]

Key Applications Include:

-

Fine Chemicals: Used as a building block for the creation of more complex molecules.

-

Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients.

-

Agrochemicals: Contributes to the manufacturing of pesticides and herbicides.

-

Fragrances and Flavorings: The trans-isomer, in particular, is noted for its use in fragrances and flavorings due to its specific chemical properties.[6]

Experimental Protocols

As 3-Methyl-3-hexene has not been identified in any natural sources, there are no established experimental protocols for its extraction or isolation from natural matrices. The compound is typically obtained through chemical synthesis.

Signaling Pathways and Biological Activity

Consistent with the lack of evidence for its natural occurrence, there is no information available in the scientific literature regarding any biological signaling pathways or specific biological activities of 3-Methyl-3-hexene in its natural context. Its biological effects would be considered from a toxicological or pharmacological perspective in the context of its industrial applications.

Logical Relationships and Workflows

Given the absence of natural sources, a diagram illustrating a logical workflow for the investigation of a potential natural product can be conceptualized. This workflow highlights the steps that would be taken if a novel compound were to be investigated for its natural occurrence.

Conclusion

References

- 1. 3-Methyl-3-hexene | C7H14 | CID 138074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methyl-3-hexene [webbook.nist.gov]

- 3. 3-Methyl-3-hexene, (E)- | C7H14 | CID 5352447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Hexene, 3-methyl-, (E)- [webbook.nist.gov]

- 5. 3-Methyl-3-hexene, (Z)- | C7H14 | CID 5357250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cas 692-24-0,TRANS-3-METHYL-3-HEXENE | lookchem [lookchem.com]

- 7. Page loading... [guidechem.com]

A Comprehensive Technical Guide to (E)-3-Methyl-3-hexene

For Researchers, Scientists, and Chemical Professionals

This technical guide provides a detailed overview of the chemical compound (E)-3-Methyl-3-hexene, including its fundamental identifiers, physicochemical properties, and spectroscopic data. This document is intended to serve as a valuable resource for professionals engaged in chemical research and development.

Chemical Identification

This compound is an aliphatic alkene. The "(E)" designation in its IUPAC name refers to the stereochemistry at the carbon-carbon double bond, indicating that the higher priority groups on each carbon of the double bond are on opposite sides.

| Identifier | Value |

| IUPAC Name | (E)-3-methylhex-3-ene[1][2] |

| CAS Number | 3899-36-3[1][2] |

| Molecular Formula | C7H14[1][2] |

| Molecular Weight | 98.19 g/mol [2] |

| Synonyms | (3E)-3-Methyl-3-hexene, trans-3-Methyl-3-hexene[1] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| Density | 0.710 g/mL[3] |

| Molar Volume | 138.3 mL/mol[3] |

| Primary Hazards | Flammable[2] |

Further experimental data such as boiling point, melting point, and vapor pressure are not consistently reported across publicly available safety and chemical data sheets. Researchers should consult specific supplier documentation for the most accurate information.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of chemical compounds. While detailed experimental protocols for acquiring these spectra are instrument-specific, the following represents typical characterization data for this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of an alkene like this compound would characteristically show C-H stretching frequencies for both sp2 and sp3 hybridized carbons, as well as a C=C stretching vibration.

-

Mass Spectrometry: The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation.

Specific peak assignments and coupling constants would require access to raw spectral data, which is beyond the scope of this guide.

Synthesis and Reactivity

As a trisubstituted alkene, this compound can be synthesized through various organic chemistry methodologies, such as elimination reactions (e.g., dehydration of an alcohol or dehydrohalogenation of an alkyl halide) or Wittig-type reactions. Its reactivity is characteristic of alkenes, primarily involving electrophilic additions across the double bond.

Below is a conceptual workflow for a generic synthesis of an E-alkene.

Due to the nature of this compound as a simple alkene, it is not typically associated with complex biological signaling pathways or direct applications in drug development. Its primary relevance to this field would be as a potential starting material or intermediate in the synthesis of more complex, biologically active molecules. The information provided in this guide is intended to support the foundational chemical understanding required for such endeavors.

References

A Comprehensive Technical Review of 3-Methyl-3-hexene and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 3-Methyl-3-hexene, its isomers, and structurally related analogs. The document details its chemical and physical properties, established synthesis protocols, and available data on its biological activities. This guide is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development by consolidating key information and presenting it in a structured and accessible format.

Physicochemical Properties of 3-Methyl-3-hexene

3-Methyl-3-hexene is an unsaturated hydrocarbon with the chemical formula C₇H₁₄. It exists as two geometric isomers, (E)-3-Methyl-3-hexene and (Z)-3-Methyl-3-hexene, which differ in the spatial arrangement of substituents around the carbon-carbon double bond.[1] The physical and chemical properties of these isomers are summarized in Table 1.

| Property | This compound | (Z)-3-Methyl-3-hexene |

| Molecular Formula | C₇H₁₄ | C₇H₁₄ |

| Molecular Weight | 98.19 g/mol | 98.19 g/mol |

| CAS Number | 3899-36-3 | 4914-89-0 |

| Boiling Point | 93-95 °C | 95.4 °C |

| Density | ~0.707 g/cm³ | ~0.708 g/cm³ |

| Refractive Index | ~1.411 | ~1.410 |

Table 1: Physicochemical Properties of 3-Methyl-3-hexene Isomers.

Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, have been reported for both isomers and are crucial for their identification and characterization.

Synthesis of 3-Methyl-3-hexene

Several synthetic routes have been established for the preparation of 3-Methyl-3-hexene, with the Wittig reaction and hydroboration-oxidation of alkynes being the most prominent methods for achieving stereoselectivity.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. For the synthesis of the (Z)-isomer of 3-Methyl-3-hexene, a non-stabilized ylide is typically employed.

Experimental Protocol: Synthesis of (Z)-3-Methyl-3-hexene via Wittig Reaction

-

Materials:

-

Triphenylphosphine

-

1-Bromopropane

-

Butyllithium (n-BuLi) in hexane

-

2-Pentanone

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

-

Procedure:

-

Phosphonium Salt Formation: In a round-bottom flask, dissolve triphenylphosphine in toluene. Add 1-bromopropane and reflux the mixture for 24 hours to form the corresponding phosphonium salt.

-

Ylide Generation: Suspend the phosphonium salt in anhydrous THF under an inert atmosphere. Cool the suspension to 0 °C and add n-butyllithium dropwise to generate the ylide.

-

Wittig Reaction: To the ylide solution, add 2-pentanone dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield (Z)-3-Methyl-3-hexene.

-

Caption: General workflow for the Wittig synthesis of (Z)-3-Methyl-3-hexene.

Hydroboration-Oxidation of Alkynes

The hydroboration-oxidation of internal alkynes provides a route to alkenes with defined stereochemistry. The use of a sterically hindered borane, such as disiamylborane or dicyclohexylborane, is crucial to prevent the double addition of borane to the alkyne.

Experimental Protocol: Synthesis of (Z)-3-Methyl-3-hexene via Hydroboration-Protonolysis

-

Materials:

-

3-Hexyne

-

Disiamylborane (or dicyclohexylborane)

-

Anhydrous tetrahydrofuran (THF)

-

Acetic acid

-

-

Procedure:

-

Hydroboration: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 3-hexyne in anhydrous THF. Add a solution of disiamylborane in THF dropwise at 0 °C. Allow the reaction to stir at room temperature for several hours.

-

Protonolysis: Cool the reaction mixture to 0 °C and add acetic acid dropwise. Stir the mixture for an additional hour.

-

Work-up and Purification: Quench the reaction with water and extract the product with pentane. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. The solvent is removed by distillation, and the resulting (Z)-3-Methyl-3-hexene is purified by fractional distillation.

-

Caption: Hydroboration-protonolysis of an alkyne to yield a (Z)-alkene.

Biological Activities and Analogs

While specific biological data for 3-Methyl-3-hexene is limited, the broader class of short-chain alkenes and volatile organic compounds (VOCs) has been studied for its biological effects.

General Biological Effects of Short-Chain Alkenes and VOCs

Short-chain alkenes, as volatile organic compounds, can be absorbed through inhalation and tend to distribute to adipose tissue and the kidneys.[2] The metabolism of alkenes often proceeds through epoxide intermediates, which can then be converted to glycols or conjugated with glutathione.[2] Exposure to high concentrations of VOCs can lead to irritation of the eyes, nose, and throat, as well as more severe effects on the central nervous system and other organs.[3]

Pheromonal Activity of Analogs

Structurally related compounds to 3-Methyl-3-hexene have been identified as insect pheromones or have been synthesized as pheromone analogs. For instance, (3R, 4S)-4-Methyl-3-hexanol is a pheromone of the ant Tetramorium impurum, and (S)-4-Methyl-3-hexanone is an alarm pheromone for the ant Manica mutica.[2] The synthesis of these chiral compounds often starts from chiral precursors to achieve the desired stereochemistry.[2]

Another related compound, 3-methyl-2-cyclohexen-1-ol, is a pheromone of the Douglas-fir beetle. Studies have shown that this compound can be transformed into other behavior-modifying chemicals.[4] This suggests that the methylhexene scaffold is a relevant structural motif in insect chemical communication.

Potential Applications of Analogs in Agriculture

The use of insect sex pheromones and their analogs is a growing area of interest for integrated pest management.[5] These compounds can be used in traps for monitoring insect populations or for mating disruption to control pest species.[6] The development of efficient synthetic routes to these often structurally complex molecules is a key area of research.[7]

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by 3-Methyl-3-hexene. As a simple hydrocarbon, it is unlikely to have a specific receptor-mediated signaling pathway in mammals in the same way a drug molecule would. Its biological effects are more likely to be related to its physical properties and its metabolism, as described in the general toxicity of VOCs.

In insects, pheromone analogs would interact with specific olfactory receptors in the antennae, triggering a signaling cascade that leads to a behavioral response. The specifics of these pathways are highly dependent on the insect species and the particular pheromone receptor involved.

Caption: A generalized insect olfactory signaling pathway.

Conclusion

3-Methyl-3-hexene is a simple alkene with well-established synthetic routes. While direct data on its biological activity is scarce, its structural similarity to known insect pheromones and the general toxicological profile of short-chain alkenes provide a basis for further investigation. The synthesis of its analogs, particularly those with specific stereochemistry, holds potential for applications in agriculture as pest management agents. Future research should focus on the specific biological testing of 3-Methyl-3-hexene and its functionalized derivatives to better understand their potential toxicological and pheromonal activities.

References

- 1. C7H14 isomers of molecular formula C7H14 structural isomers carbon chain isomers structural formula skeletal formula of heptene methylcyclohexane Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 2. mdpi.com [mdpi.com]

- 3. 3-Methyl-3-hexene | C7H14 | CID 138074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Metabolism - Pathways, Enzymes, Reactions | Britannica [britannica.com]

- 5. 3-Methyl-3-hexene, (Z)- | C7H14 | CID 5357250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Analyses of Short Chain Branches in Polyolefins with Improved 1H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Preparation of (E)-3-Methyl-3-hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of (E)-3-Methyl-3-hexene. Two primary synthetic routes are discussed: the Wittig reaction, which offers high stereoselectivity for the desired (E)-isomer, and the acid-catalyzed dehydration of 3-methyl-3-hexanol, a simpler but less selective method. This guide includes comprehensive experimental procedures, data presentation in tabular format, and a workflow diagram to facilitate understanding and replication of the synthesis.

Introduction

This compound is a trisubstituted alkene that serves as a valuable building block in organic synthesis. Its stereochemistry is crucial in the development of complex molecules, including pharmaceuticals and fine chemicals. The selective synthesis of the (E)-isomer is often a key challenge. This document outlines two effective methods for its preparation on a laboratory scale, with a focus on providing practical, detailed protocols for immediate application.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ | --INVALID-LINK-- |

| Molecular Weight | 98.19 g/mol | --INVALID-LINK-- |

| CAS Number | 3899-36-3 | --INVALID-LINK-- |

| Boiling Point | 95-96 °C | |

| Density | 0.71 g/cm³ | |

| Appearance | Colorless liquid |

Spectroscopic Data

The following table summarizes key spectroscopic data for the characterization of this compound.

| Technique | Key Signals |

| ¹H NMR | δ (ppm): ~5.3 (t, 1H, vinylic), ~2.0 (q, 2H, allylic CH₂), ~1.6 (s, 3H, vinylic CH₃), ~0.9 (t, 3H, CH₃), ~1.4 (m, 2H, CH₂) |

| ¹³C NMR | δ (ppm): ~135 (quaternary vinylic C), ~125 (vinylic CH), ~30 (allylic CH₂), ~22 (allylic CH₂), ~14 (CH₃), ~12 (vinylic CH₃) |

| Mass Spec (EI) | m/z (%): 98 (M+), 83, 69, 55, 41 |

Experimental Protocols

Two distinct protocols for the synthesis of this compound are presented below.

Protocol 1: Stereoselective Synthesis via Wittig Reaction (Schlosser Modification)

This method provides high stereoselectivity for the (E)-isomer through the use of a non-stabilized ylide and the Schlosser modification.[1][2] The reaction involves the formation of a phosphonium ylide from sec-butyltriphenylphosphonium bromide, which then reacts with propanal.

Materials:

-

sec-Butyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Propanal

-

Anhydrous tetrahydrofuran (THF)

-

Phenyllithium (PhLi)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Pentane

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Septa

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Ylide Formation:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sec-butyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

-

Cool the suspension to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A color change to deep orange or red indicates ylide formation.

-

Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

-

-

Wittig Reaction:

-

Cool the ylide solution back down to -78 °C.

-

Slowly add a solution of propanal (1.0 equivalent) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

-

Schlosser Modification for (E)-Selectivity:

-

To the reaction mixture at -78 °C, add a second equivalent of n-butyllithium or phenyllithium dropwise.

-

Stir for 30 minutes at -78 °C.

-

Slowly add a proton source, such as tert-butanol (1.1 equivalents), to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation to yield pure this compound.

-

Expected Yield: 60-75%, with an E/Z ratio greater than 95:5.

Protocol 2: Synthesis via Dehydration of 3-Methyl-3-hexanol

This is a classic method for alkene synthesis, though it typically results in a mixture of isomers.[3][4] The product distribution is governed by Zaitsev's rule, which favors the formation of the most substituted alkene.

Materials:

-

3-Methyl-3-hexanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous calcium chloride (CaCl₂)

Equipment:

-

Round-bottom flask

-

Distillation apparatus

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flasks

Procedure:

-

Reaction Setup:

-

Place 3-methyl-3-hexanol (1.0 equivalent) in a round-bottom flask.

-

Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid or phosphoric acid (approximately 10-20% by volume).

-

-

Dehydration:

-

Heat the mixture gently using a heating mantle. The alkene product will begin to distill.

-

Collect the distillate, which will be a mixture of water and the alkene isomers. The distillation temperature should be maintained below 100 °C.

-

-

Work-up and Purification:

-

Transfer the distillate to a separatory funnel.

-

Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any remaining acid.

-

Wash with an equal volume of water, followed by an equal volume of brine.

-

Separate the organic layer and dry it over anhydrous CaCl₂.

-

Filter the dried liquid to remove the drying agent.

-

The resulting product is a mixture of alkene isomers. This compound can be separated from the other isomers by fractional distillation, although this can be challenging due to close boiling points.

-

Expected Yield: The total yield of mixed alkenes is typically high (70-90%), but the proportion of this compound will vary.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflows for the two synthetic methods described.

Caption: Workflow for the Wittig Synthesis of this compound.

Caption: Workflow for the Dehydration Synthesis of 3-Methyl-3-hexene Isomers.

Conclusion

The laboratory-scale preparation of this compound can be successfully achieved through either a stereoselective Wittig reaction or a less selective acid-catalyzed dehydration of the corresponding alcohol. The choice of method will depend on the desired stereochemical purity and the available reagents and equipment. The Wittig reaction, particularly with the Schlosser modification, is the recommended protocol for obtaining high yields of the pure (E)-isomer. The dehydration method, while simpler, necessitates careful purification to isolate the desired product from a mixture of isomers. The provided protocols and data should serve as a valuable resource for researchers in their synthetic endeavors.

References

Application Notes and Protocols for the Synthesis of (E)-3-Methyl-3-hexene

Abstract

This document provides a comprehensive experimental protocol for the synthesis of (E)-3-Methyl-3-hexene, a valuable alkene in organic synthesis. The described methodology involves a two-step sequence: the synthesis of the precursor alkyne, 3-methyl-3-hexyne, via alkylation of a terminal alkyne, followed by a stereoselective reduction to the desired (E)-alkene using a dissolving metal reduction. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Data Presentation

A summary of the physical and spectroscopic properties of the final product, this compound, is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₁₄ |

| Molecular Weight | 98.19 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 94 °C |

| Density | 0.710 g/mL at 25 °C |

| Refractive Index | 1.411 at 20 °C |

| ¹H NMR (CDCl₃, ppm) | δ 5.2-5.4 (m, 1H), 2.0-2.2 (m, 2H), 1.6-1.8 (m, 3H), 0.9-1.1 (m, 6H) |

| ¹³C NMR (CDCl₃, ppm) | δ 135.2, 124.9, 34.2, 22.8, 14.1, 12.5 |

| IR (neat, cm⁻¹) | 2965, 2930, 2875, 1460, 965 (trans C-H bend) |

Experimental Protocols

The synthesis of this compound is achieved through a two-step process. The first step is the synthesis of the alkyne intermediate, 3-methyl-3-hexyne. The second step is the stereoselective reduction of this alkyne to the (E)-alkene.

Step 1: Synthesis of 3-Methyl-3-hexyne

This procedure involves the deprotonation of a terminal alkyne, 3-methyl-1-butyne, followed by alkylation with an ethyl halide.[1][2]

Materials:

-

3-Methyl-1-butyne

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Ethyl bromide (CH₃CH₂Br)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask

-

Dry ice/acetone condenser

-

Dropping funnel

-

Magnetic stirrer

Procedure:

-

Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a dry ice/acetone condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask to -78 °C using a dry ice/acetone bath and condense approximately 100 mL of ammonia gas into the flask.

-

Carefully add sodium amide (1.1 equivalents) to the liquid ammonia with stirring.

-

Slowly add 3-methyl-1-butyne (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension of sodium amide in liquid ammonia. Stir the resulting mixture for 1 hour to ensure complete formation of the sodium acetylide.

-

Add ethyl bromide (1.2 equivalents) dropwise to the reaction mixture. A precipitate of sodium bromide will form.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 2-3 hours, then slowly warm to room temperature to allow the ammonia to evaporate overnight under a stream of nitrogen.

-

To the remaining residue, carefully add 50 mL of anhydrous diethyl ether.

-

Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution with cooling in an ice bath.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure 3-methyl-3-hexyne.

Step 2: Synthesis of this compound

This step employs a dissolving metal reduction to stereoselectively form the (E)-alkene.[3][4][5]

Materials:

-

3-Methyl-3-hexyne

-

Sodium metal (Na)

-

Liquid ammonia (NH₃)

-

Anhydrous ethanol or tert-butanol (as a proton source)

-

Anhydrous diethyl ether

-

Ice-cold water

-

Pentane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask

-

Dry ice/acetone condenser

-

Magnetic stirrer

Procedure:

-

Assemble a three-neck round-bottom flask with a magnetic stirrer and a dry ice/acetone condenser under an inert atmosphere.

-

Cool the flask to -78 °C and condense approximately 100 mL of ammonia.

-

Add small, freshly cut pieces of sodium metal (2.5 equivalents) to the liquid ammonia with vigorous stirring until a persistent deep blue color is observed, indicating the presence of solvated electrons.[4]

-

In a separate flask, dissolve 3-methyl-3-hexyne (1.0 equivalent) in a minimal amount of anhydrous diethyl ether.

-

Add the solution of the alkyne dropwise to the sodium-ammonia solution.

-

Stir the reaction mixture at -78 °C for 2-4 hours. The blue color may fade as the reaction progresses; if so, additional small pieces of sodium can be added to maintain the blue color.

-

After the reaction is complete (as monitored by TLC or GC), quench the reaction by the slow, dropwise addition of anhydrous ethanol or tert-butanol until the blue color disappears.

-

Allow the ammonia to evaporate by removing the cooling bath and letting the flask warm to room temperature overnight under a stream of nitrogen.

-

To the residue, add 50 mL of ice-cold water and extract the product with pentane (3 x 30 mL).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation due to the volatility of the product.

-

Further purification can be achieved by fractional distillation to yield pure this compound.

Mandatory Visualization

The following diagrams illustrate the key chemical transformations and the overall experimental workflow.

Caption: Chemical pathway for the synthesis of this compound.

References

Application Notes and Protocols for the Polymerization of (E)-3-Methyl-3-hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-Methyl-3-hexene is a trisubstituted internal alkene. While the polymerization of simple α-olefins is well-established, the polymerization of internal and substituted alkenes such as this compound presents unique challenges and opportunities. This document provides a theoretical framework and detailed hypothetical protocols for the polymerization of this compound, focusing on cationic polymerization as the most promising approach. The challenges associated with other common polymerization techniques, such as Ziegler-Natta and metathesis polymerization, are also discussed. This guide is intended for researchers interested in exploring the synthesis of novel polymers from non-conventional monomers.

Introduction to the Polymerization of this compound

This compound is an unsaturated hydrocarbon with the chemical formula C₇H₁₄.[1][2] Its structure, featuring a trisubstituted double bond, significantly influences its reactivity in polymerization reactions. Unlike terminal alkenes (α-olefins), which are readily polymerized by various methods, internal alkenes are generally less reactive due to steric hindrance around the double bond.

The primary challenge in polymerizing this compound lies in identifying a suitable catalytic system that can overcome this steric hindrance and effectively initiate and propagate the polymer chain. Based on the principles of polymer chemistry, cationic polymerization is the most theoretically viable method for this monomer, owing to the stability of the tertiary carbocation that would be formed during initiation.[1][2][3][4]

Potential Polymerization Methods

Cationic Polymerization (Most Promising)

Cationic polymerization is a type of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, creating a reactive cationic species that propagates the polymerization.[1] Alkenes with electron-donating substituents, which can stabilize the resulting carbocation, are good candidates for this method.[1][2][4]

Rationale for this compound: The protonation of the double bond in this compound is expected to form a relatively stable tertiary carbocation. This stability is crucial for the propagation of the polymer chain.

Initiation and Propagation: The reaction is typically initiated by a strong protic acid or a Lewis acid in the presence of a proton source (co-catalyst).[2] The initiator protonates the double bond, forming a tertiary carbocation. This carbocation then acts as an electrophile, attacking the double bond of another monomer molecule in a propagation step.

Caption: General mechanism of cationic polymerization of this compound.

Ziegler-Natta Polymerization (Less Favorable)

Ziegler-Natta catalysts are highly effective for the polymerization of α-olefins (1-alkenes).[5][6][7][8] These catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are known for producing linear and stereoregular polymers.[5][6]

Challenges for this compound: The steric hindrance around the internal double bond of this compound makes it a poor substrate for traditional Ziegler-Natta catalysts. The bulky substituents impede the coordination of the monomer to the active titanium center, which is a critical step in the polymerization mechanism.

Metathesis Polymerization (Challenging)

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds.[9] Ring-Opening Metathesis Polymerization (ROMP) is used for cyclic olefins, while Acyclic Diene Metathesis (ADMET) is used for α,ω-dienes.[9]

Challenges for this compound: As an acyclic mono-olefin, this compound is not a suitable monomer for either ROMP or ADMET. While cross-metathesis reactions involving 3-hexene have been reported, its homopolymerization via metathesis is not a standard or efficient process.[10]

Experimental Protocols

The following protocols are hypothetical and based on general principles of cationic polymerization of alkenes. Researchers should perform initial small-scale trials to optimize reaction conditions.

Materials and Equipment

-

This compound (Monomer): Purified by distillation over a drying agent (e.g., CaH₂).

-

Initiator System:

-

Protic Acid: Trifluoromethanesulfonic acid (TfOH).

-